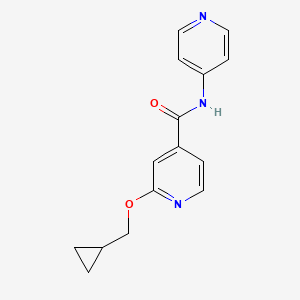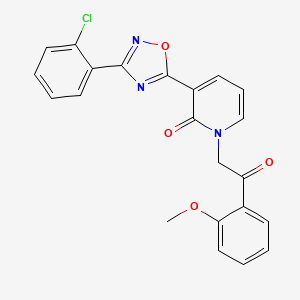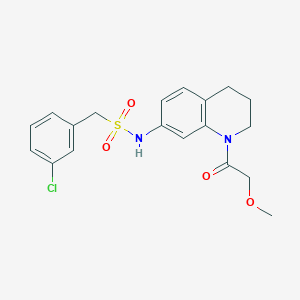
2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide, also known as CPI-1189, is a chemical compound that belongs to the class of isonicotinamide derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide is not fully understood. However, it has been shown to act on multiple targets, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. 2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a key role in gene expression and chromatin remodeling.
Biochemical and Physiological Effects:
2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide has been shown to induce cell cycle arrest and apoptosis. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed. In inflammation, 2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. In neurodegenerative disorders, 2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide has been shown to protect neurons from oxidative stress and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It is also relatively stable and can be synthesized in large quantities. However, 2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. It also has low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on 2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. Another direction is to develop more potent and selective analogs of 2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide. Finally, future research could focus on improving the pharmacokinetic properties of 2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide to increase its bioavailability and effectiveness in vivo.
Conclusion:
In conclusion, 2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide has shown promising results in preclinical studies, and further research is needed to determine its potential clinical applications.
Méthodes De Synthèse
The synthesis of 2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide involves the reaction of 4-pyridinecarboxylic acid with cyclopropylmethanol in the presence of thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with isonicotinamide in the presence of a base, such as triethylamine, to yield 2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide. The overall synthesis process is shown in Figure 1.
Applications De Recherche Scientifique
2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide has been shown to inhibit the growth of tumor cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiotherapy. In inflammation research, 2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. In neurodegenerative disorder research, 2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide has been shown to protect neurons from oxidative stress and apoptosis.
Propriétés
IUPAC Name |
2-(cyclopropylmethoxy)-N-pyridin-4-ylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c19-15(18-13-4-6-16-7-5-13)12-3-8-17-14(9-12)20-10-11-1-2-11/h3-9,11H,1-2,10H2,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQWXELHYFRKEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2874713.png)

![1-ethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2874715.png)
![3-[(3-bromo-4-methoxyphenyl)sulfamoyl]-N-(cyanomethyl)benzamide](/img/structure/B2874717.png)
![2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2874719.png)

![Ethyl 4-(4-fluorophenyl)-2-[2-(morpholin-4-yl)acetamido]thiophene-3-carboxylate](/img/structure/B2874722.png)

![[(3-benzyl-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid](/img/structure/B2874728.png)
![2-[(3-Bromophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2874729.png)
![3-[5,6-dichloro-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2874733.png)
![2-(methylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole](/img/structure/B2874734.png)
![3-[1-(2-Cyanoacetyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2874735.png)
